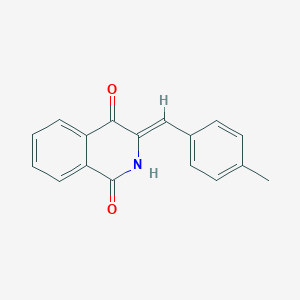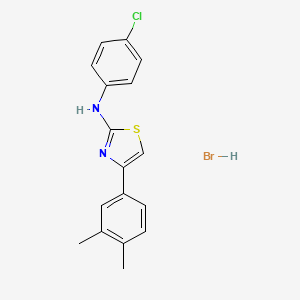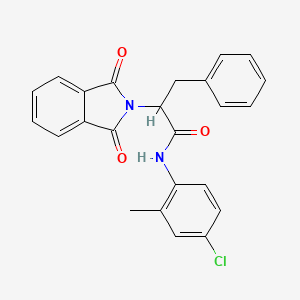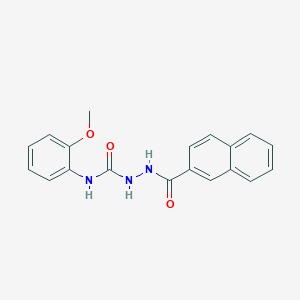
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as MBIQD, is a synthetic organic compound that has gained attention in recent years due to its potential therapeutic applications in various fields of research. MBIQD belongs to the class of isoquinolinediones, which are known to possess diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it is believed to act through multiple pathways. One of the most important pathways involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune responses.
Biochemical and physiological effects:
This compound has been shown to possess diverse biochemical and physiological effects. Some of the most important effects include:
1. Inhibition of cancer cell growth: this compound inhibits the growth of various types of cancer cells such as breast cancer, lung cancer, and prostate cancer.
2. Neuroprotective properties: this compound protects neurons from oxidative stress and inhibits the aggregation of amyloid-beta peptides.
3. Anti-inflammatory properties: this compound inhibits the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.
Orientations Futures
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has shown promising results in various fields of research. Some of the future directions for research include:
1. Development of this compound analogs with improved bioavailability and water solubility.
2. Investigation of the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and diabetes.
3. Investigation of the potential synergistic effects of this compound with other compounds.
In conclusion, this compound is a synthetic organic compound that has potential therapeutic applications in various fields of research. It possesses diverse biological activities and acts through multiple pathways. Further research is needed to fully understand the mechanism of action and to investigate its potential therapeutic applications.
Méthodes De Synthèse
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione can be synthesized using various methods. One of the most commonly used methods involves the condensation of 4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential therapeutic applications in various fields of research. Some of the most promising areas of research include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Neurodegenerative diseases: this compound has been shown to possess neuroprotective properties. It inhibits the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
3. Anti-inflammatory properties: this compound has been shown to possess potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Propriétés
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLYOQRTQMJIN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)
![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)



![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
